molecular formula C18H19N5O B1228729 5-amino-1-(3,5-dimethylphenyl)-N-(phenylmethyl)-4-triazolecarboxamide

5-amino-1-(3,5-dimethylphenyl)-N-(phenylmethyl)-4-triazolecarboxamide

Cat. No. B1228729
M. Wt: 321.4 g/mol
InChI Key: FPHXYZBWMXSJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3,5-dimethylphenyl)-N-(phenylmethyl)-4-triazolecarboxamide is a member of triazoles.

Scientific Research Applications

1. Synthesis and Chemical Transformations

5-amino-1-(3,5-dimethylphenyl)-N-(phenylmethyl)-4-triazolecarboxamide and its analogs have been a subject of interest in organic synthesis. Studies demonstrate various methods to synthesize and transform these compounds. For example, the reduction of 4-amino-5-cyanotriazoles, obtained from 4-amino-1,2,3-triazole-5-carboxamides, has been explored (Albert, 1970). Additionally, the Dimroth rearrangement of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles into v-triazolo[4,5-d]pyrimidines is a significant chemical transformation (Sutherland & Tennant, 1971).

2. Application in Peptidomimetics and Biologically Active Compounds

These triazole compounds show potential in the creation of peptidomimetics and biologically active compounds. A study highlights the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015). This study also discusses overcoming challenges related to the Dimroth rearrangement.

3. Antimicrobial and Antitumor Activities

Research has been conducted on the antimicrobial and antitumor activities of triazole derivatives. For instance, some 1,2,4-triazole derivatives have shown good to moderate activities against test microorganisms, suggesting their potential in antimicrobial applications (Bektaş et al., 2007). Additionally, imidazole derivatives, closely related to triazoles, have been investigated for their antitumor properties, indicating the scope of these compounds in cancer research (Iradyan et al., 2001).

properties

Product Name

5-amino-1-(3,5-dimethylphenyl)-N-(phenylmethyl)-4-triazolecarboxamide

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

5-amino-N-benzyl-1-(3,5-dimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O/c1-12-8-13(2)10-15(9-12)23-17(19)16(21-22-23)18(24)20-11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)

InChI Key

FPHXYZBWMXSJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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